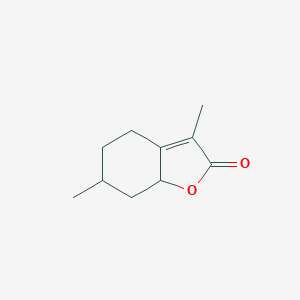

Isomintlactone

Content Navigation

Isomintlactone (CAS 13341-72-5) provides the pure (+)-diastereomer needed to overcome natural isomer bias (mintlactone ~10:1). Use this synthetic reference standard for:

- F&F: ppb-level sweet/coconut notes without cooling menthol interference.

- DMPK: stable CYP450 biomarker of pulegone exposure.

- Synthesis: chiral validation of stereoselective cyclization.

Delivered with certified purity and rapid global logistics.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Isomintlactone (CAS 13341-72-5) is a bicyclic p-menthane lactone and a high-impact, trace-level odorant naturally found in Mentha piperita (peppermint) oil [1]. Structurally, it is the (6R, 7aS) diastereomer of the more abundant mintlactone. In industrial and laboratory settings, it is primarily procured for three distinct applications: as a premium flavor and fragrance (F&F) modifier imparting sweet, coumarin, and coconut notes at trace thresholds; as a stable analytical biomarker for cytochrome P450-mediated monoterpene metabolism; and as a stringent reference standard for validating stereoselective cyclization methodologies[2]. Its high value is driven by its low natural abundance relative to its diastereomer, necessitating targeted procurement of high-purity synthetic standards for precise formulation and analytical workflows.

Procurement Fit

Flavor lactone with FEMA 3764 GRAS and JECFA 1162 regulatory identity

Stereochemically defined (6R,7aS) for chiral control and reproducibility

Trace-level peppermint odorant with characterized coumarinic-coconut olfactory profile

References

- [1] Takahashi, K., et al. 'A New Keto-alcohol, (-)-Mintlactone, (+)-isoMintlactone and Minor Components in Peppermint Oil.' Agricultural and Biological Chemistry 44.7 (1980): 1535-1543.

- [2] Bates, R. W., et al. 'Practical Ruthenium-Catalyzed Cyclocarbonylation of Allenyl Alcohols in 2,4,6-Collidine Leading to α,β-Unsaturated Lactones: Concise Stereoselective Synthesis of (+)-Isomintlactone.' The Journal of Organic Chemistry 74.1 (2008).

Procuring generic peppermint essential oils, crude mint extracts, or unresolved mintlactone/isomintlactone mixtures is insufficient for precise analytical or formulation applications. In natural Mentha piperita extracts, the diastereomeric ratio heavily favors mintlactone over isomintlactone by approximately 10:1 [1]. Consequently, relying on natural isolates to achieve the specific olfactory profile or analytical baseline of isomintlactone introduces overwhelming interference from the dominant isomer. Furthermore, in toxicological assays monitoring pulegone metabolism, substituting isomintlactone with upstream reactive intermediates (such as 8-pulegone aldehyde) fails because those intermediates are highly transient and rapidly degrade or bind to cellular nucleophiles [2]. Accurate quantification and reproducible F&F formulation strictly require the pure, synthetically isolated (+)-isomintlactone diastereomer.

Substitution Risk

Diastereomer (−)-mintlactone exhibits 21% higher vapor pressure; direct swap may shift headspace delivery and fragrance longevity.

Other p-menthane lactones (e.g., menthofurolactone) differ in olfactory character and lack the precise coumarinic-coconut note of isomintlactone.

Menthofurolactone and related analogs do not hold independent FEMA GRAS or JECFA specification, creating a regulatory gap for food and flavor use.

References

- [1] Takahashi, K., et al. 'A New Keto-alcohol, (-)-Mintlactone, (+)-isoMintlactone and Minor Components in Peppermint Oil.' Agricultural and Biological Chemistry 44.7 (1980): 1535-1543.

- [2] Khojasteh-Bakht, S. C., et al. 'Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide.' Journal of Pharmacology and Experimental Therapeutics 288.2 (1999): 574-580.

Efficient Diastereomer Sourcing

In natural peppermint oil, the extraction of isomintlactone is severely bottlenecked by its natural diastereomeric distribution, where mintlactone and isomintlactone exist in a 10:1 ratio [1]. Attempting to isolate pure isomintlactone via fractional distillation or silica gel chromatography from this matrix yields massive mintlactone contamination. In contrast, targeted asymmetric synthesis—such as the ruthenium-catalyzed cyclocarbonylation of allenyl alcohols using 2,4,6-collidine—can selectively yield (+)-isomintlactone at 73% yield, completely bypassing the natural 10:1 limitation [2].

| Evidence Dimension | Diastereomeric ratio and isolation efficiency |

| Target Compound Data | 73% yield of pure (+)-isomintlactone via Ru-catalyzed cyclocarbonylation |

| Comparator Or Baseline | Natural Mentha piperita extraction (10:1 mintlactone to isomintlactone ratio) |

| Quantified Difference | Synthetic routes provide direct access to the pure minor diastereomer, eliminating the 90%+ mintlactone interference inherent to natural extraction. |

| Conditions | Ru-catalyzed cyclocarbonylation under atmospheric CO vs. fractional distillation of peppermint oil |

Buyers requiring the specific isomintlactone isomer must procure synthetically derived standards to avoid the severe mintlactone contamination inherent to natural botanical extracts.

Stable CYP450 Metabolism Biomarker

Isomintlactone serves as a critical downstream biomarker for the hepatotoxicity of pulegone and menthofuran. During CYP450 (e.g., CYP2E1, CYP1A2) metabolism, menthofuran is oxidized to highly reactive intermediates like 8-pulegone aldehyde and furan epoxides [1]. These upstream intermediates are highly transient, rapidly forming adducts with glutathione or cellular proteins, making direct quantification nearly impossible. Conversely, 2-hydroxymenthofuran undergoes a stable rearrangement to form isomintlactone (and mintlactone), which accumulates as a terminal, stable metabolite detectable in urine and bile[1].

| Evidence Dimension | Analytical recovery and in vivo stability |

| Target Compound Data | Isomintlactone (stable rearrangement product, readily recoverable in LC-MS/GC-MS assays) |

| Comparator Or Baseline | 8-pulegone aldehyde / furan epoxides (highly reactive, transient intermediates) |

| Quantified Difference | Isomintlactone permits stable, reproducible chromatographic quantification, whereas the reactive ketoenal intermediates degrade or bind before analytical recovery. |

| Conditions | In vitro human/rat liver microsome assays and in vivo urine/bile quantification |

Toxicology and DMPK laboratories must procure isomintlactone as a stable reference standard to accurately track pulegone exposure, as upstream metabolites are too unstable for routine analysis.

Trace-Level Sensory Impact

Despite its low natural concentration, isomintlactone is a high-impact odorant that dictates the sweet, coumarin, and coconut nuances of premium mint profiles. Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) demonstrate that trace lactones like isomintlactone possess high Flavor Dilution (FD) factors (e.g., FD = 64 to 256 in Mentha and Pycnanthemum species)[1]. While bulk monoterpenes like menthol provide the primary cooling sensation and require high concentrations, isomintlactone acts as a critical trace modifier, achieving its sensory impact at parts-per-million or parts-per-billion thresholds [1].

| Evidence Dimension | Flavor Dilution (FD) Factor and dosing threshold |

| Target Compound Data | Isomintlactone (high FD factor, active at trace ppm/ppb levels for coumarin/coconut notes) |

| Comparator Or Baseline | Bulk mint monoterpenes (e.g., menthol, menthone) |

| Quantified Difference | Isomintlactone drives the premium sweet/creamy olfactory signature at trace thresholds, whereas bulk monoterpenes require orders-of-magnitude higher concentrations to dominate the profile. |

| Conditions | GC-O and AEDA evaluation of mint essential oil extracts |

Fragrance and flavor formulators procure isomintlactone to impart sophisticated, high-value creamy notes without increasing the bulk terpene load of the formulation.

Hepatotoxicity Reference Standard

Due to its stability as a terminal rearrangement product of CYP450-mediated menthofuran oxidation, isomintlactone is procured by DMPK and toxicology labs to quantify pulegone exposure and metabolic activation in liver microsome assays[1].

High-Impact Flavor Modifier

F&F formulators utilize the pure (+)-isomintlactone diastereomer to introduce potent coumarin, sweet, and coconut notes into mint, oral care, and fine fragrance profiles at trace (ppm/ppb) levels, avoiding the bulk cooling effect of standard menthol[2].

Asymmetric Catalysis Benchmark

Process chemists developing novel cyclization methodologies (e.g., Ru-catalyzed cyclocarbonylation or SmI2-induced radical cyclizations) procure pure isomintlactone as an authentic reference standard to accurately measure diastereomeric ratios (dr) and validate catalyst stereoselectivity [3].

Application Fit Matrix

References

- [1] Khojasteh-Bakht, S. C., et al. 'Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide.' Journal of Pharmacology and Experimental Therapeutics 288.2 (1999): 574-580.

- [2] Wang, Y., et al. 'Characterization of Odorants in Clustered Mountain Mint Pycnanthemum muticum.' Journal of Agricultural and Food Chemistry (2024).

- [3] Bates, R. W., et al. 'Practical Ruthenium-Catalyzed Cyclocarbonylation of Allenyl Alcohols in 2,4,6-Collidine Leading to α,β-Unsaturated Lactones: Concise Stereoselective Synthesis of (+)-Isomintlactone.' The Journal of Organic Chemistry 74.1 (2008).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

75684-66-1

Wikipedia

Mint lactone

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Explore Compound Types